Bemnifosbuvir Sulfate

HCV NS5B inhibition pan-genotypic antiviral sofosbuvir comparator

Research on SARS-CoV-2 or HCV requires compounds with validated tissue targeting and clinical correlation. Bemnifosbuvir Sulfate (AT-527) is the orally available hemisulfate salt of a guanosine nucleotide prodrug. - **Active metabolite AT-9010** achieves dual RdRp/NiRAN domain binding (cryo-EM 2.98 Å). - **Lung ELF concentration** 0.62 µM at 550 mg BID, exceeding SARS-CoV-2 EC90 (0.47 µM). - **HCV potency** EC50 5-28 nM; active against sofosbuvir-resistant strains. - **Phase III data** show 71% hospitalization RRR despite no viral load reduction-unique mechanistic probe.

Molecular Formula C48H68F2N14O18P2S
Molecular Weight 1261.1 g/mol
CAS No. 2241337-84-6
Cat. No. B8820431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemnifosbuvir Sulfate
CAS2241337-84-6
Molecular FormulaC48H68F2N14O18P2S
Molecular Weight1261.1 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.OS(=O)(=O)O
InChIInChI=1S/2C24H33FN7O7P.H2O4S/c2*1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32;1-5(2,3)4/h2*6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30);(H2,1,2,3,4)/t2*14-,16+,18+,22+,24+,40-;/m00./s1
InChIKeyQIGYBLSWYRTXCA-NVSCJZCKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bemnifosbuvir Sulfate Technical Overview


Bemnifosbuvir Sulfate (CAS 2241337-84-6, also known as AT-527, RO7496998) is the hemisulfate salt of AT-511, a phosphoramidate prodrug of 2′-fluoro-2′-C-methylguanosine-5′-monophosphate [1]. Following oral administration, bemnifosbuvir is metabolized intracellularly to AT-9010, the active guanosine triphosphate analogue that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase and has demonstrated activity against SARS-CoV-2 [2]. The compound was discovered by Atea Pharmaceuticals and is licensed to Roche for clinical development [3].

Prodrug Activation Sequential enzymatic cleavage to active triphosphate AT-9010
Polymerase Target Inhibits HCV NS5B and SARS-CoV-2 nsp12 RdRp
Oral Bioavailability Hemisulfate salt supports oral delivery research

Bemnifosbuvir Sulfate: Substitution Limitations


Bemnifosbuvir is a nucleotide analog prodrug within the same mechanistic class as sofosbuvir; however, procurement decisions based on class-level assumptions are invalid. Bemnifosbuvir exhibits approximately 10-fold higher in vitro potency than sofosbuvir across HCV genotypes 1–5 [1]. Crucially, it retains full activity against the S282T resistance-associated variant, against which sofosbuvir demonstrates up to 58-fold reduced potency [2]. The compound produces the active triphosphate metabolite AT-9010 with a 10-hour intracellular half-life in human hepatocytes [3], and its drug-drug interaction profile indicates minimal CYP3A4 inhibition [4]. These quantitative distinctions directly affect patient populations with resistance concerns, drug-interaction burdens, and the viability of shortened treatment regimens, mandating compound-specific procurement rather than generic class substitution.

Prodrug Nucleoside Mismatch
Guanosine-based double prodrug; metabolic pathway differs from uridine (sofosbuvir) or cytidine (molnupiravir) analogs
Salt Form Divergence
Hemisulfate salt (CAS 2241337-84-6) engineered for absorption; not interchangeable with free base AT-511 (CAS 1998705-64-8)
Activation Cascade Specificity
Requires sequential enzymatic steps; substitution with single-step prodrugs may alter activation kinetics and tissue distribution

Bemnifosbuvir Sulfate: Differentiation Evidence


Anti-HCV Potency vs. Sofosbuvir

In a direct preclinical comparison using HCV replicon assays, AT-511 (the free base of bemnifosbuvir) demonstrated approximately 10-fold higher potency than sofosbuvir (SOF) against a panel of laboratory strains and clinical isolates spanning HCV genotypes 1–5 [1]. The EC50 values for AT-511 ranged from 5–28 nM across the tested genotypes [2].

Anti-HCV Potency vs Sofosbuvir
Head-to-head
~10-fold higher in vitro antiviral response
Supports compound selection for resistance profiling
EC50 5–28 nM vs ~50–280 nM; retains activity against sofosbuvir-resistant strains
HCV NS5B inhibition pan-genotypic antiviral sofosbuvir comparator

Hospitalization Reduction in COVID-19 Outpatients

Bemnifosbuvir remained fully active against the S282T resistance-associated variant of HCV, a substitution that confers high-level resistance to sofosbuvir. In direct comparison, bemnifosbuvir demonstrated up to 58-fold greater potency than sofosbuvir against this mutant [1][2].

Hospitalization RRR
Phase III context
71% relative risk reduction vs placebo
Reported endpoint context; dissociated from viral load
MORNINGSKY trial; discontinued early; outpatients with mild-to-moderate COVID-19
drug resistance S282T mutation sofosbuvir failure

Lung Trough Concentration vs. Remdesivir

The active 5′-triphosphate metabolite AT-9010 exhibits a half-life of 10 hours in primary human hepatocytes following intracellular conversion from the prodrug [1]. This intracellular retention profile supports once-daily oral dosing, a critical parameter for clinical development and patient compliance.

Lung Trough Concentration
Class-level
0.62 µM AT-273 (surrogate) > EC90 0.5 µM
Supports oral-to-lung PK research
Phase I; 550 mg BID; BAL sampling; IV-only agents lack comparable data
pharmacokinetics intracellular retention once-daily dosing

Dual RdRp/NiRAN Inhibition vs. Single-Target

In a Phase 2 clinical trial, the combination of bemnifosbuvir (550 mg) and ruzasvir (180 mg) administered once daily for 8 weeks achieved a 98% (208/213) sustained virologic response rate at 12 weeks post-treatment (SVR12) in the per-protocol treatment-adherent population [1]. Notably, a 100% SVR12 rate was observed in participants infected with genotype 3 HCV (n=13), a historically difficult-to-treat genotype [2].

Dual vs Single-Target
Class-level
RdRp + NiRAN inhibition (2 targets)
Supports resistance barrier and synergy studies
Cryo-EM 2.98 Å; AT-9010 outcompetes native nucleotides at NiRAN
HCV clinical trial SVR12 endpoint shortened therapy

Shortened HCV Regimen and High SVR12

In vitro metabolism studies identified bemnifosbuvir as a weak inhibitor of CYP3A4 (inhibition ratio between 1.25 and 2) [1]. Clinical evaluations further indicate that dose adjustments are unlikely for drugs that are substrates of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), or organic anion transporting polypeptide 1B1 (OATP1B1) when coadministered with bemnifosbuvir [2].

SVR12 at 8 Weeks
Phase II context
98% SVR12 (208/213)
Reported endpoint with shortened regimen
With ruzasvir; HCV G1–4; 8-week vs standard 12-week
drug-drug interactions CYP3A4 inhibition polypharmacy

Activity Against Sofosbuvir-Resistant HCV

Unlike the guanosine nucleotide analogs PSI-938 and PSI-661, bemnifosbuvir (as AT-511) did not form mutagenic O6-alkylguanine bases when incubated with cytochrome P450 3A4 (CYP3A4) [1]. This preclinical safety differentiation reduces potential genotoxicity concerns associated with this chemical class.

Activity vs Resistant HCV
Class-level
Retains activity where sofosbuvir shows reduced response
Supports salvage therapy research
Guanosine analog; exact fold-change data to verify
mutagenicity safety pharmacology guanosine analog

Bemnifosbuvir Sulfate Application Scenarios


Clinical Outcome-Based COVID-19 Research

Phase 2 data demonstrating 98% SVR12 after 8 weeks of bemnifosbuvir 550 mg + ruzasvir 180 mg [1] supports procurement for clinical trials evaluating abbreviated treatment protocols. The 10-hour intracellular half-life of the active triphosphate metabolite [2] provides pharmacokinetic rationale for once-daily dosing, simplifying supply chain logistics. An ongoing Phase 3 head-to-head trial (C-BEYOND, NCT06868264) comparing BEM/RZR versus SOF/VEL further validates active investment in this clinical development pathway [3].

Pulmonary Pharmacokinetic Studies

The demonstrated full activity of bemnifosbuvir against the S282T resistance-associated variant, with up to 58-fold greater potency than sofosbuvir against this mutant [1], justifies its procurement for studies investigating DAA-experienced patients or characterizing resistance mechanisms. This differentiation is not achievable with sofosbuvir or generic substitution.

Shortened HCV Treatment and Resistance

The 100% SVR12 rate observed in Phase 2 among genotype 3-infected participants (n=13) [1], a historically difficult-to-treat HCV genotype with suboptimal responses to certain DAA regimens, supports bemnifosbuvir procurement for clinical programs specifically targeting this patient subpopulation. The pan-genotypic potency established in vitro (EC50 5–28 nM across genotypes 1–5) [2] provides foundational support for this application.

SARS-CoV-2 Polymerase Mechanism and Resistance Barrier

The weak CYP3A4 inhibitor profile (inhibition ratio 1.25–2) and favorable transporter interaction data [1] make bemnifosbuvir suitable for procurement in clinical settings where patients receive concomitant medications. The low DDI risk expands the eligible patient pool and reduces protocol complexity associated with managing drug interactions.

Application
Selection Property
Validation Focus
COVID-19 hospitalization outcome research
Reported endpoint dissociation from viral load
Phase III endpoint interpretation
Oral pulmonary PK & tissue distribution
Lung exposure above in vitro antiviral threshold
PK model and translational dose review
HCV shortened regimen & resistance
Sustained virologic response endpoint context
Resistance profiling and combination therapy
Viral polymerase dual-target mechanism
Structurally confirmed dual-target engagement
Resistance barrier and structure-guided design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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